Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions One common approach is to start with the benzodioxole derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and oxazole moieties can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The phosphonate group may also play a role in binding to specific sites on proteins or other targets.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and are studied for their anticancer properties.
Benzodioxole derivatives: These include various compounds with the benzodioxole structure, used as COX inhibitors and cytotoxic agents.
Uniqueness
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H18N3O8P |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-(3-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H18N3O8P/c1-26-31(25,27-2)19-18(20-10-12-6-7-15-16(8-12)29-11-28-15)30-17(21-19)13-4-3-5-14(9-13)22(23)24/h3-9,20H,10-11H2,1-2H3 |
InChI Key |
BWOAULXDCSEWNQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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